molecular formula C14H21N3O3S B12425380 Sumatriptan-d6 N-Oxide

Sumatriptan-d6 N-Oxide

Cat. No.: B12425380
M. Wt: 317.44 g/mol
InChI Key: GRHYJEBKFWDYFD-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sumatriptan-d6 N-Oxide (CAS 1346599-50-5) is a deuterated and oxidized analogue of Sumatriptan, a selective agonist of serotonin (5-HT) receptor subtypes 5-HT1B and 5-HT1D used in the treatment of migraine and cluster headaches . This compound is specifically designed for use as a stable, non-deuterated Sumatriptan and its metabolites in biological matrices . The incorporation of six deuterium atoms and the N-Oxide functional group creates a distinct mass shift from the parent drug, ensuring accurate and reliable analytical results. Sumatriptan itself acts as a vascular-5HT1 receptor agonist, inducing vasoconstriction of cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides like calcitonin gene-related peptide (CGRP) to alleviate migraine pain . As a key reference material, this compound is essential for conducting high-quality bio-analytical research, including pharmacokinetic studies, bioavailability/bioequivalence (BA/BE) research, and stability testing, thereby supporting critical phases of pharmaceutical development and quality control . This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21N3O3S

Molecular Weight

317.44 g/mol

IUPAC Name

2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide

InChI

InChI=1S/C14H21N3O3S/c1-15-21(19,20)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2,3)18/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3

InChI Key

GRHYJEBKFWDYFD-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)(C([2H])([2H])[2H])[O-]

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[N+](C)(C)[O-]

Origin of Product

United States

Synthetic Chemistry and Deuteration Strategies for Sumatriptan D6 N Oxide

Chemical Synthesis Pathways for Sumatriptan (B127528) N-Oxide

The formation of Sumatriptan N-Oxide, a primary metabolite of Sumatriptan, is a key transformation that can be achieved through controlled oxidation. biosynth.comsynzeal.comnih.gov This process is of significant interest as it mimics the metabolic fate of the parent drug in vivo and is a crucial step in preparing the deuterated analog.

The conversion of a tertiary amine, such as the dimethylamino group in Sumatriptan, to its corresponding N-oxide is a well-established chemical transformation. wikipedia.org The general mechanism involves the nucleophilic attack of the nitrogen atom on an oxygen donor. masterorganicchemistry.com The reaction with hydrogen peroxide, a common oxidant, is believed to proceed through an initial hydrogen-bonded complex between the tertiary amine and H₂O₂. This intermediate then decomposes to yield the amine N-oxide and water. thieme-connect.de Other reagents, like peroxy acids (e.g., m-CPBA), also facilitate this oxidation through a similar nucleophilic attack on the peroxide's oxygen-oxygen bond. masterorganicchemistry.com The reaction is generally tolerant of various functional groups, which is advantageous when dealing with a multifunctional molecule like Sumatriptan. thieme-connect.de

Several reagents and conditions have been reported for the N-oxidation of triptans, including Sumatriptan. A common and effective method involves the use of hydrogen peroxide in the presence of a catalyst. researchgate.net For instance, the oxidation of Sumatriptan has been successfully carried out using 30% hydrogen peroxide in a methanolic medium with methanesulfonic acid and sodium tungstate (B81510) at a temperature of 50-55°C. researchgate.net The use of a tungstate catalyst facilitates the oxidation process, leading to the efficient formation of the N-oxide. researchgate.netresearchgate.net Other oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) are also widely used for the oxidation of tertiary amines to their N-oxides. wikipedia.orgthieme-connect.de The choice of reagent and reaction conditions can be optimized to achieve high yields and purity of the desired Sumatriptan N-Oxide.

Table 1: Reagents and Conditions for N-Oxidation of Sumatriptan

Oxidizing Agent Catalyst/Acid Solvent Temperature Reference
Hydrogen Peroxide (30%) Sodium Tungstate, Methanesulfonic Acid Methanol (B129727) 50-55°C researchgate.net
Hydrogen Peroxide Sodium Tungstate Methanolic medium 50-55°C
m-Chloroperoxybenzoic acid (m-CPBA) Not specified Various Low temperatures (e.g., -78°C) thieme-connect.de

Deuterium (B1214612) Labeling Methodologies Applied to Sumatriptan Analogs

The introduction of deuterium into a molecule, known as deuteration, is a powerful tool in pharmaceutical sciences. medchemexpress.com Deuterated compounds can exhibit altered metabolic profiles due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes. nih.govgoogle.com

Achieving site-selective deuteration is crucial for creating specific isotopologues of a drug molecule. For Sumatriptan-d6, the target is the deuteration of the two methyl groups on the tertiary amine. This can be accomplished by using a deuterated starting material in the synthesis. For example, the use of deuterated dimethylamine (B145610) ( (CD₃)₂NH ) in the final steps of the Sumatriptan synthesis would yield Sumatriptan-d6. caymanchem.com

Furthermore, advanced catalytic methods have been developed for the site-selective deuteration of heterocycles. Iridium-based catalysts have shown high efficiency in the deuteration of indole (B1671886) rings, which are present in Sumatriptan. researchgate.netacs.org For instance, an iridium(I) N-heterocyclic carbene/phosphine complex can selectively deuterate the C2 position of the indole ring in Sumatriptan after N-protection. acs.org While this specific technique targets the indole ring, it highlights the sophisticated strategies available for site-selective deuterium labeling. Other methods using silver-catalyzed C-H bond deuteration have also been explored for five-membered aromatic heterocycles. researchgate.net

Following the synthesis of a deuterated compound, it is essential to determine the isotopic purity and the degree of deuterium enrichment. This is typically achieved using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass spectrometry can precisely determine the molecular weight of the synthesized compound, confirming the incorporation of deuterium atoms. researchgate.netnih.gov For example, the mass spectrum of Sumatriptan N-Oxide shows a molecular ion peak that is 16 units higher than that of Sumatriptan, corresponding to the addition of an oxygen atom. researchgate.net Similarly, the mass of Sumatriptan-d6 N-Oxide would be expected to be 6 units higher than that of Sumatriptan N-Oxide.

¹H NMR spectroscopy is another powerful tool for assessing deuteration. The absence or reduction in the intensity of a proton signal at a specific position indicates that it has been replaced by deuterium. researchgate.net For Sumatriptan-d6, the signal corresponding to the six protons of the two N-methyl groups would be absent or significantly diminished in the ¹H NMR spectrum. caymanchem.com Furthermore, ²H NMR can be used to directly observe the deuterium nuclei.

Table 2: Analytical Techniques for Isotopic Purity Assessment

Technique Information Provided
Mass Spectrometry (MS) Confirms the incorporation of deuterium by measuring the increase in molecular weight. researchgate.netnih.gov
¹H Nuclear Magnetic Resonance (NMR) Shows the absence or reduction of proton signals at the sites of deuteration. researchgate.net
²H Nuclear Magnetic Resonance (NMR) Directly detects the presence of deuterium atoms in the molecule.
High-Performance Liquid Chromatography (HPLC) Used to determine the chemical purity of the final product. daicelpharmastandards.com

Integrated Synthetic Routes for this compound

The synthesis of this compound requires a multi-step approach that combines the deuteration of the precursor molecule with the subsequent oxidation of the tertiary amine. A logical synthetic route would involve the initial synthesis of Sumatriptan-d6, followed by its N-oxidation.

The synthesis of Sumatriptan-d6 can be achieved by modifying the standard synthesis of Sumatriptan. This typically involves the reaction of a suitable indole derivative with a side chain containing the dimethylamino group. By using deuterated dimethylamine, (CD₃)₂NH, in this step, Sumatriptan-d6 can be prepared. caymanchem.com

Once Sumatriptan-d6 is synthesized and purified, the final step is the N-oxidation of the tertiary amine. This can be accomplished using the methods described in section 2.1.2, such as oxidation with hydrogen peroxide and a tungstate catalyst. researchgate.net The reaction would be carried out under controlled conditions to selectively oxidize the nitrogen atom without affecting other parts of the molecule. The final product, this compound, would then be isolated and purified using standard chromatographic techniques. The identity and purity of the final compound would be confirmed by analytical methods as detailed in section 2.2.2.

This integrated approach ensures the efficient and controlled synthesis of the desired isotopically labeled metabolite, this compound, which is an invaluable tool for advanced pharmaceutical research.

Purification and Isolation Techniques for Synthetic Analogs

High-performance liquid chromatography (HPLC) is the cornerstone technique for the purification of this compound. nih.gov Given the compound's increased polarity due to the N-oxide moiety, reverse-phase HPLC (RP-HPLC) is particularly effective. In this method, this compound typically elutes earlier than its parent drug, Sumatriptan, because of its weaker retention on the nonpolar stationary phase. The separation is meticulously optimized by adjusting various parameters, including the column type, mobile phase composition, and detector settings.

Preparative HPLC is often employed for the isolation of the final product in sufficient quantities. derpharmachemica.com This involves scaling up the analytical HPLC method, using a larger column and higher flow rates, to process the crude reaction mixture. derpharmachemica.com The fractions containing the purified compound are collected, combined, and then the solvent is removed, typically through lyophilization or evaporation under reduced pressure, to yield the isolated solid product. google.com

For initial, larger-scale purification of the crude synthetic product, solid-phase extraction (SPE) or flash chromatography may be utilized. nih.govnih.gov SPE can be particularly effective for sample clean-up, providing clean extracts with good analyte recovery prior to a final polishing step with HPLC. nih.gov Flash chromatography on silica (B1680970) gel can also be used, though the highly polar nature of N-oxides requires careful selection of the mobile phase, often a mixture of a polar organic solvent like methanol in a less polar solvent such as dichloromethane, to ensure proper elution without dissolving the silica stationary phase. researchgate.net

The table below details typical parameters used in the preparative HPLC purification of Sumatriptan analogs.

Table 1: Representative Preparative HPLC Parameters for Sumatriptan Analog Purification

Parameter Specification Purpose
Column Reverse-Phase C18, (e.g., 250 x 21.2 mm, 5 µm) Provides a nonpolar stationary phase for effective separation based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in Water Acidified aqueous phase to improve peak shape and solubility.
Mobile Phase B Acetonitrile or Methanol Organic solvent to elute compounds from the column.
Gradient Elution e.g., 5% to 95% B over 30 minutes A changing solvent composition allows for the separation of compounds with a wide range of polarities.
Flow Rate ~20 mL/min Appropriate for preparative scale to process larger sample volumes efficiently.
Detection UV at 225 nm and 282 nm Monitors the column effluent for the indole chromophore present in the Sumatriptan structure. derpharmachemica.com

| Injection Volume | 1-5 mL (concentrated sample) | Allows for a sufficient quantity of the crude product to be loaded for purification. |

Following isolation, the purity and identity of this compound are rigorously confirmed using a combination of analytical techniques. Analytical HPLC is used to assess the final purity, while mass spectrometry (MS) confirms the correct molecular weight (317.44 g/mol ), accounting for the six deuterium atoms. pharmaffiliates.com Nuclear Magnetic Resonance (NMR) spectroscopy is employed to verify the molecular structure and confirm the specific locations of the deuterium labels on the N,N-dimethylamino group.

The table below summarizes the analytical characterization data for this compound.

| Deuterium Incorporation | Mass Spectrometry / ²H NMR | Verifies the presence of six deuterium atoms and isotopic enrichment. |

The successful isolation and purification of this compound rely on a multi-step approach combining preliminary clean-up techniques with high-resolution preparative HPLC. Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic labeling of the final product, ensuring its suitability as a high-quality internal standard for bioanalytical and pharmacokinetic studies. nih.gov

In Vitro Metabolic Pathways and Enzymatic Biotransformation of Sumatriptan N Oxide

Identification of Enzymatic Systems Involved in N-Oxidation of Sumatriptan (B127528)

The formation of N-oxide metabolites from tertiary amines like sumatriptan can be catalyzed by two main families of enzymes: Cytochrome P450 (CYP) isoforms and Flavin-Containing Monooxygenases (FMOs). nih.govresearchgate.net

While CYPs are more commonly associated with N-dealkylation reactions, they have been shown to contribute to the N-oxidation of sumatriptan to a minor extent. nih.govnih.gov In vitro studies utilizing recombinant human CYP enzymes have identified specific isoforms responsible for this biotransformation. Incubations of sumatriptan with a panel of human CYP enzymes revealed that CYP1A2 and CYP2D6 are capable of producing small quantities of Sumatriptan N-oxide. nih.govresearchgate.net Other major drug-metabolizing CYP enzymes, such as CYP2C9, CYP2C19, and CYP3A4, did not produce detectable levels of the N-oxide metabolite under the same experimental conditions. nih.gov

Recent research has quantified the contribution of these specific CYP isoforms to the formation of Sumatriptan N-oxide. nih.gov After a 60-minute incubation with recombinant enzymes, the conversion rates were found to be relatively low, underscoring the minor role of CYPs in this specific metabolic pathway compared to other enzymatic systems. nih.gov

Table 1: Formation of Sumatriptan N-Oxide by Recombinant Human CYP Isoforms

CYP Isoform Formation of Sumatriptan N-oxide (% of maximum possible concentration)
CYP1A2 ~2%
CYP2D6 ~1%
CYP2C9 Not detectable
CYP2C19 Not detectable
CYP3A4 Not detectable

Data derived from in vitro incubations of sumatriptan with specific recombinant CYP enzymes. nih.gov

The primary enzymatic route for the N-oxidation of many xenobiotics containing a soft nucleophilic nitrogen atom is catalyzed by Flavin-Containing Monooxygenases (FMOs). nih.govnih.govresearchgate.net It is suggested that the formation of Sumatriptan N-oxide occurs primarily through this pathway. nih.govresearchgate.net FMOs, particularly FMO1 and FMO3 which are abundant in the human liver, are known to catalyze the N-oxygenation of a wide array of secondary and tertiary amines. researchgate.netnih.gov The catalytic mechanism of FMOs is distinct from that of CYPs and typically favors N-oxidation over N-dealkylation for susceptible substrates. nih.gov

Investigation of Metabolic Stability in Recombinant Enzyme and Cellular Models (e.g., Hepatic Microsomal Systems, Hepatocyte Incubations)

The metabolic stability of a drug is a critical determinant of its pharmacokinetic profile. In vitro models are essential tools for assessing this stability and predicting in vivo clearance.

Hepatic Microsomal Systems: Human liver microsomes are subcellular fractions that contain a rich complement of drug-metabolizing enzymes, including CYPs and FMOs, making them a standard tool for evaluating metabolic stability. researchgate.netevotec.com Studies using liver microsomes from various species have been conducted to understand the metabolic clearance of sumatriptan. researchgate.net These systems, when fortified with necessary cofactors like NADPH, can effectively model Phase I metabolic reactions, including N-oxidation. evotec.com

Recombinant Enzyme Systems: The use of recombinant human enzymes, such as specific CYP isoforms expressed in a cellular system, allows for the precise identification of the enzymes responsible for a particular metabolic conversion. nih.govnih.govresearchgate.net As detailed in section 3.1.1, these systems were instrumental in pinpointing the minor role of CYP1A2 and CYP2D6 in Sumatriptan N-oxide formation. nih.gov

Comparative In Vitro Metabolic Profiling of Deuterated and Non-Deuterated Sumatriptan Analogs

The replacement of hydrogen atoms with their stable isotope, deuterium (B1214612), at specific molecular positions can significantly alter the rate of metabolic reactions. This "deuterium kinetic isotope effect" (KIE) arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break. nih.gov

While direct comparative in vitro metabolic studies on Sumatriptan-d6 N-oxide are not extensively documented in the public domain, the principles of deuteration can be applied. The "d6" designation in this compound implies the replacement of six hydrogen atoms with deuterium, likely on the N,N-dimethylamino group. The enzymatic cleavage of a C-H bond is often the rate-limiting step in metabolic reactions catalyzed by both CYPs and FMOs.

Studies on other deuterated N,N-dimethyl-containing compounds, such as deuterated N,N-dimethyltryptamine (DMT), have shown that deuteration can lead to a significant increase in metabolic stability. google.comnih.gov For instance, deuteration at positions susceptible to enzymatic attack has been shown to slow down the catabolism of N-alkylated polyamine analogs by flavin-dependent amine oxidoreductases in vitro. uef.fi Therefore, it is hypothesized that Sumatriptan-d6 would exhibit increased metabolic stability against N-demethylation pathways catalyzed by CYPs. This could potentially lead to a greater proportion of the drug being available for other metabolic routes, such as N-oxidation, although the rate of N-oxidation itself might not be directly affected unless a C-H bond cleavage is involved in its rate-determining step.

Mechanistic Studies of N-Oxide Formation at the Molecular Level

The formation of Sumatriptan N-oxide is an oxidative transformation of the tertiary amine group. The mechanism differs between the two main enzyme families involved.

FMO-Catalyzed N-Oxidation: The catalytic cycle of FMO involves the formation of a reactive C(4a)-hydroperoxyflavin intermediate. researchgate.net This potent oxidizing agent directly attacks the nucleophilic nitrogen atom of the sumatriptan molecule, transferring an oxygen atom to form the N-oxide. This mechanism is consistent with chemical reactions involving peroxides. researchgate.net

CYP-Catalyzed N-Oxidation: The mechanism for CYP-mediated N-oxidation is part of a more complex catalytic cycle. It is believed to proceed via a single electron transfer from the nitrogen atom to the activated heme-iron-oxygen species of the CYP enzyme, followed by oxygen rebound to form the N-oxide product.

Advanced Analytical Methodologies for Characterization and Quantification of Sumatriptan D6 N Oxide

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS has become the cornerstone for the analysis of drug molecules and their metabolites due to its high sensitivity and selectivity. mdpi.com For deuterated metabolites like Sumatriptan-d6 N-Oxide, this technique offers unparalleled precision.

Development and Optimization of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methods for Deuterated Metabolites

The development of robust UPLC-MS/MS methods is paramount for the accurate quantification of deuterated metabolites. These methods offer significant advantages over conventional HPLC, including higher resolution, shorter run times, and increased sensitivity. The optimization process involves several key steps:

Method Development: The initial phase involves selecting the appropriate column chemistry, mobile phase composition, and gradient conditions to achieve optimal separation of the analyte from other matrix components. For this compound, a reversed-phase column, such as a C18, is typically employed. nih.gov

Sample Preparation: Efficient sample preparation is crucial to remove interfering substances from the biological matrix. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used. mdpi.comsepscience.comsigmaaldrich.com The choice of method depends on the nature of the analyte and the matrix.

Mass Spectrometry Tuning: The mass spectrometer is tuned to specifically detect and quantify the deuterated metabolite. This involves optimizing parameters such as ion source temperature, gas flows, and collision energy to achieve the best signal-to-noise ratio. nih.gov

Recent advancements have focused on developing rapid and sensitive UPLC-MS/MS methods. For instance, a study on trimethylamine-N-oxide (TMAO), a structurally related metabolite, highlighted a method with a short run time of 6 minutes using a UPLC-HILIC column, demonstrating the efficiency of modern chromatographic techniques. nih.gov

Principles of Chromatographic Separation for Isomeric and Metabolite Species

Chromatographic separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. mdpi.com The fundamental principle is that molecules with different physicochemical properties will travel through the chromatographic column at different rates, leading to their separation. sigmaaldrich.com

For isomeric and metabolite species, such as sumatriptan (B127528) and its N-oxide metabolite, separation is often challenging due to their structural similarity. However, their polarity differences can be exploited. The N-oxide metabolite of sumatriptan is more polar than the parent drug, which causes it to elute earlier from a reversed-phase chromatography column. This difference in retention time is a key factor in their individual quantification.

The separation of closely related compounds is critical to avoid analytical interferences. High-resolution chromatography, such as UPLC, provides narrower peaks and better separation, which is essential for resolving isomeric metabolites that may have identical mass-to-charge ratios. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns and Detection Parameters (e.g., Multiple Reaction Monitoring)

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by isolating a specific precursor ion, fragmenting it, and then detecting a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise. nih.gov

For Sumatriptan N-Oxide, the protonated molecule [M+H]⁺ serves as the precursor ion. Based on available data for the non-deuterated form, the molecular weight of Sumatriptan N-Oxide is 311.4 g/mol , resulting in a precursor ion of m/z 312.1. uni.lu A common fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da). nih.govresearchgate.net Therefore, a likely product ion for Sumatriptan N-Oxide would be m/z 296.1.

For this compound, the addition of six deuterium (B1214612) atoms increases the molecular weight. The precursor ion is predicted to be m/z 318.1. Following the same fragmentation pattern, the predicted product ion would be m/z 302.1.

The selection of specific MRM transitions is crucial for the sensitivity and specificity of the assay. The collision energy and other MS parameters are optimized to maximize the intensity of the desired product ion.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sumatriptan296.1251.1
Sumatriptan N-Oxide (Predicted)312.1296.1
This compound (Predicted)318.1302.1

Role of this compound as a Stable Isotope-Labeled Internal Standard (SIL-IS)

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis using LC-MS. wikipedia.org this compound is specifically designed for this purpose.

Principles of Internal Standard Selection for Quantitative Bioanalysis

An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest. wikipedia.org This ensures that it behaves similarly during sample preparation, chromatography, and ionization. A SIL-IS is the preferred choice because it co-elutes with the analyte and experiences similar matrix effects. nist.gov

Key considerations for selecting an internal standard include:

Structural Similarity: The IS should be a close structural analog of the analyte. wikipedia.org

Co-elution: The IS should ideally co-elute with the analyte to experience the same matrix effects. nist.gov

Mass Difference: There should be a sufficient mass difference between the analyte and the IS to allow for their distinct detection by the mass spectrometer.

Stability: The IS must be stable throughout the entire analytical process.

This compound fulfills these criteria for the quantification of Sumatriptan N-Oxide, and Sumatriptan-d6 is similarly an ideal internal standard for the quantification of sumatriptan. nih.govcaymanchem.com

Mitigation of Matrix Effects and Ion Suppression in Mass Spectrometry Using SIL-IS

Matrix effects, which include ion suppression or enhancement, are a major challenge in LC-MS bioanalysis. chromatographyonline.com These effects are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte, leading to inaccurate and imprecise results. sepscience.comsigmaaldrich.com

The use of a SIL-IS is the most effective way to compensate for matrix effects. wikipedia.orgnist.gov Because the SIL-IS has nearly identical chemical and physical properties to the analyte, it is affected by matrix interferences in the same way. nist.gov By calculating the ratio of the analyte peak area to the IS peak area, any variations caused by matrix effects are normalized, leading to more accurate and reliable quantification. wikipedia.org

Validation of Analytical Assays

The validation of analytical methods is a crucial step to ensure the reliability and accuracy of quantitative data. For this compound, this process involves a comprehensive evaluation of specificity, linearity, precision, accuracy, and recovery, as stipulated by international guidelines.

Specificity: Specificity refers to the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, this is typically achieved by demonstrating that there is no interference from the unlabeled Sumatriptan N-oxide or other related substances at the retention time of the analyte. For instance, in liquid chromatography-based assays, the chromatographic separation should resolve this compound from all other potential compounds in the sample matrix. unodc.org

Linearity: Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. For the quantification of sumatriptan and its related compounds, linearity is typically established over a specific concentration range. For example, a reversed-phase high-performance liquid chromatography (RP-HPLC) method for sumatriptan was validated over a concentration range of 5-150 µg/ml, demonstrating a strong linear relationship. researchgate.netjapsonline.com Similarly, another study showed linearity for sumatriptan in the range of 20-80 µg/mL. scholarsresearchlibrary.com

Precision: Precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). For a quantitative NMR (qNMR) method developed for sumatriptan succinate (B1194679), the method precision was found to be 0.01% RSD for six replicate preparations. sphinxsai.com An RP-HPLC method for sumatriptan demonstrated a %RSD of 0.260 for system precision. rjptonline.org

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies. For a qNMR method, accuracy was assessed by performing recovery experiments at 50%, 100%, and 150% of the target concentration, with recovery values ranging from 100.13% to 101.15%. sphinxsai.com An HPLC method for sumatriptan showed accuracy ranging from 99.96% to 101.49%. researchgate.net

Recovery: Recovery is the percentage of the true amount of a substance that is detected by the analytical method. It is a measure of the extraction efficiency of an analytical method. In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for sumatriptan, the mean extraction recovery was reported to be higher than 62.3%. researchgate.net Another method reported an absolute recovery of 92.6% for sumatriptan. researchgate.net

Table 1: Illustrative Validation Parameters for Sumatriptan Analytical Methods

ParameterMethodTypical Range/Value
Linearity RP-HPLC5-150 µg/ml researchgate.netjapsonline.com
Precision (%RSD) qNMR0.01% sphinxsai.com
Accuracy (% Recovery) qNMR100.13% - 101.15% sphinxsai.com
Recovery (%) LC-MS/MS>62.3% researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Deuterated Analogs and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules and the assessment of their purity. dntb.gov.ua For deuterated analogs like this compound, NMR is crucial for confirming the position and extent of deuterium incorporation.

The synthesis of deuterated compounds can sometimes result in incomplete deuteration or isotopic scrambling. ¹H NMR spectroscopy can be used to verify the absence of proton signals at the specific sites intended for deuteration. nih.gov For this compound, this would involve confirming the absence of signals corresponding to the six protons on the N,N-dimethylamino group.

Furthermore, NMR is a powerful technique for purity assessment. researchgate.netresearchgate.net By acquiring a ¹H NMR spectrum of the this compound sample, the presence of any proton-containing impurities can be detected and quantified. Quantitative NMR (qNMR) can be employed by using a certified internal standard to determine the absolute purity of the deuterated compound. sphinxsai.com This ensures that the internal standard used in pharmacokinetic studies is of high purity and will not introduce errors in the quantification of the target analyte. The choice of deuterated solvent for NMR analysis can also be critical in resolving complex spectra and accurately determining the structure. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Metabolite Confirmation and Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in metabolite identification and confirmation due to its ability to provide highly accurate mass measurements. nih.gov For this compound, HRMS plays a vital role in confirming its identity and distinguishing it from endogenous and exogenous compounds in biological matrices.

The high mass accuracy of HRMS allows for the determination of the elemental composition of an ion, which provides a high degree of confidence in the identification of the compound. For this compound, the expected monoisotopic mass will be higher than that of the unlabeled Sumatriptan N-oxide due to the presence of six deuterium atoms. HRMS can measure this mass difference with high precision, confirming the successful deuteration.

In metabolic studies, HRMS coupled with liquid chromatography (LC-HRMS) is used to identify and characterize metabolites. researchgate.net The fragmentation pattern of this compound obtained through tandem mass spectrometry (MS/MS) experiments can be compared with that of the unlabeled standard to further confirm its structure. The accurate mass measurement of both the precursor ion and the product ions provides unequivocal evidence for the identity of the metabolite. nih.gov

Physicochemical and Chemical Stability Investigations of Sumatriptan D6 N Oxide

Degradation Pathways and Mechanisms of N-Oxide Derivatives in Controlled Environments

The degradation of N-oxide derivatives can be influenced by several factors within a controlled environment. These include pH, temperature, and the presence of oxidizing or reducing agents. For instance, maintaining a pH between 4 and 6 can help stabilize the tertiary amine group and potentially slow the formation of the N-oxide. The N-oxide bond itself can be susceptible to reduction back to the parent amine under certain conditions.

Studies on other N-oxide derivatives have shown that they can undergo various reactions, including reduction and substitution, depending on the surrounding chemical environment. For example, some N-oxides have been observed to be light-sensitive, necessitating their handling in dark conditions to prevent photolytic degradation. The inherent polarity of the N-oxide group, which is more polar than the parent amine, can also affect its solubility and interaction with its environment, potentially influencing its degradation kinetics.

Forced Degradation Studies (e.g., Oxidative, Hydrolytic, Photolytic, Thermal)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying its likely degradation products. While specific forced degradation data for Sumatriptan-d6 N-Oxide is not extensively available, studies on Sumatriptan (B127528) and related compounds provide significant insights into its potential stability profile under various stress conditions.

Oxidative Degradation: Sumatriptan is known to be susceptible to oxidation, primarily forming the N-oxide. researchgate.net Studies have shown that treatment with oxidizing agents like hydrogen peroxide can lead to the formation of Sumatriptan N-Oxide. Therefore, it is expected that this compound, being an N-oxide itself, would be relatively stable under further oxidative stress at the N-oxide position, though the indole (B1671886) ring might be susceptible to oxidation. researchgate.net Some research indicates that while the dimethylamino group's oxidation to an N-oxide occurs, further oxidation on the indole ring may also happen, leading to a mixture of products. researchgate.net

Hydrolytic Degradation: The hydrolytic stability of Sumatriptan has been investigated under acidic, basic, and neutral conditions. Some studies have found Sumatriptan succinate (B1194679) to be stable under acidic and basic conditions at ambient temperature but to degrade when heated to 90°C. nih.govresearchgate.net Another study reported degradation under basic conditions. nih.gov Conversely, some research suggests stability under acidic and neutral conditions. nih.gov The stability of N-oxides to hydrolysis can vary. lookchem.com For some amine N-oxides, they have been shown to facilitate hydrolysis reactions catalyzed by enzymes. researchgate.net

Photolytic Degradation: The photolytic stability of Sumatriptan has also been a subject of investigation. One study indicated that Sumatriptan succinate is stable under UV irradiation at ambient conditions. nih.gov However, another study reported degradation under photolytic stress. nih.gov Given that some N-oxides are known to be light-sensitive, it is plausible that this compound could undergo degradation upon exposure to light.

Thermal Degradation: Thermal stability studies on Sumatriptan have shown varying results. Some reports indicate stability under thermal stress, nih.gov while others show degradation at elevated temperatures. nih.govglobalresearchonline.net The thermal degradation of indole derivatives, the core structure of Sumatriptan, has been studied, with decomposition often initiated by the ejection of a hydrogen atom at high temperatures. acs.orgresearchgate.netresearchgate.net

Table 1: Summary of Forced Degradation Studies on Sumatriptan

Stress Condition Observation References
Oxidative Degrades to form N-oxide and other products. researchgate.netnih.govnih.gov
Hydrolytic (Acidic) Stable at ambient temperature, degrades at 90°C. nih.govresearchgate.net
Hydrolytic (Basic) Degrades, especially when heated. nih.govresearchgate.netnih.gov
Photolytic Conflicting reports of stability and degradation. nih.govnih.gov
Thermal Stable under some conditions, degrades at high temperatures. nih.govnih.govglobalresearchonline.net

Assessment of Purity and Impurity Profiling in Reference Standards

The purity of a deuterated reference standard like this compound is critical for its intended use in analytical assays. clearsynth.com Impurity profiling involves the identification, and characterization of any impurities present in the standard. synergyanalyticallabs.com For deuterated standards, a key consideration is the presence of the unlabeled compound (in this case, Sumatriptan N-Oxide) as an impurity. tandfonline.com

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are powerful tools for assessing the purity and identifying impurities in reference standards. researchgate.netnih.gov HPLC methods can separate the main compound from its impurities, while MS provides information about their molecular weights and structures. nih.govresearchgate.net Regulatory guidelines often mandate strict limits for impurities in pharmaceutical products, and reference standards are used to quantify these impurities.

Long-Term Storage and Handling Considerations for Deuterated Reference Standards

Proper long-term storage and handling are crucial to maintain the stability and integrity of deuterated reference standards like this compound. inorganicventures.com The stability of deuterated compounds is generally enhanced due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage. musechem.com This enhanced stability is a key advantage of using deuterated compounds in various applications. resolvemass.ca

Key considerations for storage and handling include:

Temperature: Storing the standard at the recommended temperature, often refrigerated (2-8°C), is essential to minimize degradation. pharmaffiliates.cominorganicventures.com Some standards may even require freezing. inorganicventures.com

Light: As some N-oxides and related compounds can be photosensitive, storing the standard in the dark or in amber vials is a critical precaution to prevent photolytic degradation. inorganicventures.com

Atmosphere: To prevent oxidative degradation, it is advisable to store the standard under an inert atmosphere, such as nitrogen or argon, and in tightly sealed containers.

Container: The choice of container is also important. Glass is often preferred over plastic for long-term storage to prevent permeation and potential leaching of impurities from the container material.

Handling: When using the standard, it is important to avoid introducing contaminants. This includes not putting transfer devices directly into the stock solution and always pouring an aliquot into a separate container for use. inorganicventures.com

By adhering to these storage and handling procedures, the stability of this compound as a reference standard can be preserved over time, ensuring the accuracy and reliability of analytical results. szabo-scandic.comsigmaaldrich.comisotopeecology.com

Theoretical and Computational Studies on Sumatriptan N Oxide

Molecular Modeling and Docking Simulations for Enzyme-Substrate Interactions in N-Oxidation

Molecular modeling, particularly docking simulations, is employed to predict the binding orientation of a substrate molecule within the active site of a metabolizing enzyme. For Sumatriptan (B127528), N-oxidation is a minor metabolic pathway catalyzed by Cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2D6. nih.govnih.gov Docking simulations can elucidate the feasibility of the tertiary amine of Sumatriptan being positioned correctly for oxidation by the reactive heme center of these enzymes.

The primary goal of docking Sumatriptan into the active sites of CYP1A2 and CYP2D6 is to assess the geometric and energetic favorability of a binding pose conducive to N-oxidation. Key parameters evaluated include:

Proximity and Orientation: The distance between the nitrogen atom of Sumatriptan's dimethylamino group and the iron-oxo species (the reactive center) of the CYP enzyme. An optimal distance (typically within 4-5 Å) is required for the reaction to occur.

Binding Affinity: Calculated as a docking score (in kcal/mol), which estimates the free energy of binding. A lower score generally indicates a more favorable binding interaction.

Key Amino Acid Interactions: Identification of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the substrate within the active site. uiuc.edu

While specific docking studies for Sumatriptan N-oxidation are not extensively published, we can extrapolate from the known functions of these enzymes. A successful docking simulation would place the tertiary amine nitrogen in close proximity to the heme iron, away from the carbon atoms of the N-methyl groups, which are susceptible to N-dealkylation. The indole (B1671886) moiety and the sulfonamide group of Sumatriptan would likely engage in stabilizing interactions with hydrophobic and polar residues within the enzyme's binding pocket. uiuc.eduresearchgate.net

Table 1: Illustrative Molecular Docking Results for Sumatriptan with CYP Isoforms This table presents hypothetical, yet representative, data for illustrative purposes based on typical values from computational drug metabolism studies.

EnzymePredicted Binding Affinity (kcal/mol)Distance to Heme Fe-O (Å)Key Interacting Residues (Hypothetical)
CYP1A2-8.54.2Phe226, Gly316, Thr124
CYP2D6-9.13.9Asp301, Phe120, Ser304

Quantum Chemical Calculations of N-Oxidation Reaction Energetics and Transition States

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are essential for investigating the electronic details of a reaction mechanism. rsc.org For the N-oxidation of a tertiary amine like Sumatriptan by a CYP enzyme, the proposed mechanism is a direct oxygen transfer from the activated iron-oxo species (Compound I) to the nitrogen atom. lu.seresearchgate.net

Computational studies can calculate the energetics of this pathway, including:

Activation Energy (ΔE‡): The energy barrier that must be overcome for the reaction to proceed. A lower activation energy implies a faster reaction rate.

Transition State (TS) Geometry: The high-energy molecular structure at the peak of the reaction pathway. Analyzing the TS geometry reveals which bonds are being formed and broken during the reaction. For N-oxidation, the TS would feature a partially formed N-O bond and a partially broken Fe-O bond.

Table 2: Representative Quantum Chemical Energetics for Tertiary Amine Oxidation Pathways This table presents extrapolated data based on published quantum mechanical studies of similar amine oxidation reactions to illustrate the energetic landscape.

Reaction PathwayMechanismTypical Activation Energy (ΔE‡) (kcal/mol)Typical Reaction Energy (ΔErxn) (kcal/mol)
N-OxidationDirect Oxygen Transfer10 - 15-40 to -50
N-DealkylationHydrogen Atom Transfer (HAT)12 - 18-35 to -45

Prediction of Metabolic Fate and Pathways using In Silico Models

In silico metabolic prediction tools utilize various algorithms, including rule-based expert systems, quantitative structure-activity relationship (QSAR) models, and machine learning, to forecast the metabolic fate of a molecule. nih.gov These models are trained on extensive databases of known metabolic reactions.

For Sumatriptan, these models would analyze its structural features to predict likely sites of metabolism (SoMs). The key features of Sumatriptan are:

An indole ring, susceptible to hydroxylation.

A tertiary dimethylamino group, susceptible to N-oxidation and N-dealkylation. washington.edu

An alkyl chain, which can be oxidized.

A sulfonamide group.

Based on these features, predictive software would generate a list of potential metabolites. The major experimentally verified metabolic pathway for Sumatriptan is oxidation of the side chain by monoamine oxidase A (MAO-A), leading to an indole acetic acid analogue. nih.govresearchgate.net However, CYP-mediated pathways are also known to occur. In silico models would likely predict the formation of N-desmethyl Sumatriptan, N,N-didesmethyl Sumatriptan, and Sumatriptan N-Oxide via CYP catalysis, consistent with experimental findings. nih.govresearchgate.net The prediction of Sumatriptan N-Oxide as a minor metabolite would be based on general rules for tertiary amine metabolism by CYP1A2 and CYP2D6. nih.gov

Table 3: Summary of In Silico Predicted Metabolic Pathways for Sumatriptan

MetaboliteReaction TypePredicted Enzyme(s)Predicted Likelihood
Indole Acetic Acid AnalogueOxidative DeaminationMAO-AMajor
N-Desmethyl SumatriptanN-DealkylationCYP1A2, CYP2C19, CYP2D6Minor
N,N-Didesmethyl SumatriptanN-DealkylationCYP1A2, CYP2D6Trace
Sumatriptan N-Oxide N-Oxidation CYP1A2, CYP2D6, FMO Minor
Hydroxylated SumatriptanAromatic HydroxylationCYP IsoformsTrace

Kinetic Isotope Effect (KIE) Studies on Deuterated Analogs (extrapolated from related compounds)

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. researchgate.net Substituting hydrogen (¹H) with deuterium (B1214612) (²H or D) can significantly slow down reactions where the cleavage of the carbon-hydrogen bond is the rate-determining step. nih.gov This is because the C-D bond has a lower zero-point vibrational energy and is stronger than the C-H bond, thus requiring more energy to break. researchgate.net

This principle is highly relevant for Sumatriptan-d6 N-Oxide. The "d6" designation refers to the replacement of the six hydrogen atoms on the two N-methyl groups with deuterium atoms. Two primary CYP-mediated metabolic pathways compete at the tertiary amine of Sumatriptan: N-oxidation and N-dealkylation.

N-Oxidation: This reaction involves the direct transfer of an oxygen atom to the nitrogen lone pair. It does not involve the breaking of any C-H (or C-D) bonds on the methyl groups. Therefore, the rate of N-oxide formation is expected to be largely unaffected by deuteration of the methyl groups (KIE ≈ 1).

N-Dealkylation: This reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism, where a hydrogen atom is abstracted from one of the N-methyl carbons. nih.gov This C-H bond cleavage is often the rate-determining step. In Sumatriptan-d6, this step becomes a C-D bond cleavage.

Due to the higher energy required to break the C-D bond, the rate of N-dealkylation in Sumatriptan-d6 will be significantly slower than in non-deuterated Sumatriptan. This is a primary KIE, with kH/kD values for N-dealkylation reactions catalyzed by P450s typically being around 2 or slightly higher. washington.edunih.gov

The consequence of slowing the N-dealkylation pathway is a potential "metabolic switch." With one major pathway inhibited, the metabolism of the drug may be shunted towards alternative pathways. In the case of Sumatriptan-d6, the N-oxidation pathway, which is not slowed by deuteration, could become more prominent relative to the now-slower N-dealkylation pathway. This would theoretically lead to a higher proportional yield of this compound compared to the N-oxide formed from the non-deuterated parent drug.

Table 4: Extrapolated Kinetic Isotope Effect (KIE) on Competing Metabolic Pathways of Sumatriptan-d6 This table illustrates the theoretical impact of deuteration on the metabolic rates of Sumatriptan based on established KIE principles.

Metabolic ReactionBond Cleaved in Rate-Determining StepExpected KIE (kH/kD)Predicted Effect of d6-Deuteration on Reaction Rate
N-DealkylationC-H on N-methyl group> 2Significantly Slower
N-Oxidation None (N-O bond formation) ≈ 1 No significant change

Applications in Preclinical Research and Analytical Science Advancement

Utilization in In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies for Sumatriptan (B127528) and Analogs

In the landscape of drug discovery and development, understanding a compound's ADME profile is paramount to predicting its in vivo behavior. sygnaturediscovery.com In vitro ADME studies provide foundational data on a drug's potential for absorption, how it distributes throughout the body, its metabolic fate, and how it is ultimately excreted. sygnaturediscovery.com Stable isotope-labeled compounds, such as Sumatriptan-d6 N-Oxide, are invaluable tools in these early-stage assessments. symeres.comprinceton.edunih.gov

The primary application of this compound in this context is as an internal standard for mass spectrometry-based bioanalytical methods. musechem.com When studying the metabolism of sumatriptan or its analogs, researchers introduce a known quantity of the deuterated standard into the biological matrix (e.g., liver microsomes, plasma). Because this compound is chemically identical to the non-labeled Sumatriptan N-Oxide but has a different mass due to the deuterium (B1214612) atoms, it can be distinguished by a mass spectrometer. scispace.com This allows for highly accurate quantification of the metabolite formed during the experiment, correcting for variations in sample preparation and instrument response. acs.orgcrimsonpublishers.com

The use of a stable isotope-labeled internal standard like this compound is crucial for several reasons:

Enhanced Precision and Accuracy: It minimizes the impact of matrix effects, where other components in the biological sample can interfere with the ionization of the analyte, leading to under- or overestimation of its concentration. acs.orgcrimsonpublishers.com

Improved Sensitivity: By providing a clear and distinct signal, it aids in the confident detection and quantification of low levels of the metabolite. musechem.com

Reliable Data for Pharmacokinetic Modeling: Accurate in vitro metabolism data is essential for building predictive pharmacokinetic models that can estimate a drug's behavior in living organisms. musechem.com

Role in Analytical Reference Material Development and Pharmaceutical Quality Control

The development and use of analytical reference materials are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. synzeal.com Sumatriptan N-Oxide is a known impurity and metabolite of sumatriptan. synzeal.comaxios-research.comwikipedia.orgsynthinkchemicals.comdaicelpharmastandards.com Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines regarding the identification and quantification of such impurities in drug substances and products.

This compound serves as a critical tool in this domain:

Impurity Profiling: It can be used as an internal standard in validated analytical methods, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), to accurately quantify the levels of Sumatriptan N-Oxide impurity in batches of the active pharmaceutical ingredient (API) or the final drug product. synzeal.com

Method Validation: During the development and validation of analytical methods for impurity detection, this compound can be used to assess key parameters like accuracy, precision, and linearity. synzeal.com

Quality Control (QC): In a QC setting, it ensures the reliability of routine testing of sumatriptan formulations for the presence of the N-oxide impurity. synzeal.comaxios-research.com

The availability of a stable isotope-labeled standard like this compound provides a high level of confidence in the analytical data generated, which is essential for regulatory submissions and for ensuring that each batch of medication meets the required quality standards. musechem.comsynzeal.com

Contribution to Understanding Drug Metabolism in Preclinical Models and Species

Preclinical studies in animal models are a cornerstone of drug development, providing vital information on a drug's efficacy and safety before it can be tested in humans. Understanding how a drug is metabolized in different preclinical species is crucial, as there can be significant interspecies differences. nih.gov

Sumatriptan is primarily metabolized by monoamine oxidase A (MAO-A). wikipedia.orgnih.govdrugbank.com However, recent research has also implicated cytochrome P450 (CYP) enzymes, such as CYP1A2, CYP2C19, and CYP2D6, in its metabolism, leading to the formation of metabolites like N-desmethyl sumatriptan and Sumatriptan N-Oxide. nih.govnih.gov

The use of this compound in preclinical metabolism studies allows researchers to:

Trace Metabolic Pathways: By administering sumatriptan to a preclinical model and using this compound as a standard, researchers can accurately track the formation of the N-oxide metabolite. symeres.com This helps to elucidate the specific metabolic pathways that are active in that species.

Compare Interspecies Metabolism: The quantitative data obtained can be used to compare the extent of N-oxidation of sumatriptan across different preclinical species (e.g., rats, dogs, monkeys). This information is critical for selecting the most appropriate animal model for toxicology studies—one whose metabolic profile most closely resembles that of humans.

Investigate Drug-Drug Interactions: Preclinical studies often investigate the potential for a new drug to interact with other medications. This compound can be used to determine if co-administered drugs inhibit or induce the enzymes responsible for the formation of Sumatriptan N-Oxide, providing insights into potential drug-drug interactions.

Future Methodological Advancements in Stable Isotope-Labeled Standard Applications

The field of stable isotope labeling is continuously evolving, with ongoing advancements promising to further enhance the utility of compounds like this compound. adesisinc.com Future developments are likely to focus on several key areas:

Increased Sensitivity and Multiplexing: Advances in mass spectrometry technology are enabling the detection of even lower levels of metabolites. nih.gov This will allow for more detailed metabolic profiling from smaller sample volumes. Furthermore, the ability to multiplex assays—to measure multiple analytes and their stable isotope-labeled standards simultaneously—will increase the efficiency of preclinical studies. nih.gov

Improved Synthesis Methods: The development of more efficient and cost-effective methods for synthesizing stable isotope-labeled compounds will make these critical tools more accessible to researchers. adesisinc.com Innovations in areas like C-H activation and flow chemistry are paving the way for more streamlined and sustainable synthetic routes. adesisinc.comchemrxiv.org

Broader Applications in "Omics" Research: The use of stable isotope labeling is expanding beyond traditional ADME studies into the broader fields of metabolomics and proteomics. nih.gov In the future, compounds like this compound could be used in more complex systems biology approaches to understand the downstream effects of drug metabolism on cellular pathways.

Enhanced Predictive Models: As more high-quality quantitative data is generated using stable isotope-labeled standards, the predictive power of in silico and in vitro models will improve. This will lead to a better ability to forecast a drug's pharmacokinetic and metabolic properties in humans, ultimately contributing to a more efficient and successful drug development process. adesisinc.com

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Sumatriptan-d6 N-Oxide in biological matrices, and how do their sensitivity thresholds compare?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its specificity for isotopic analogs like this compound. Key parameters include:

  • Column : Reverse-phase C18 (e.g., 2.6 µm particle size).
  • Ionization : Electrospray ionization (ESI) in positive mode.
  • Quantification : Deuterated internal standards improve precision by correcting for matrix effects .
  • Sensitivity : Limits of detection (LOD) typically range from 0.1–0.5 ng/mL, while limits of quantification (LOQ) are 0.5–1.0 ng/mL in plasma .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for verifying deuterium incorporation and N-oxide formation. Key steps:

  • Compare chemical shifts of the parent compound (Sumatriptan) with the deuterated analog.
  • Validate isotopic purity (>98%) via mass spectrometry (MS) isotopic abundance analysis .

Q. What are the best practices for designing in vitro studies to assess this compound’s metabolic stability?

  • Methodological Answer :

  • Hepatocyte Incubations : Use cryopreserved human hepatocytes (1 million cells/mL) in Krebs-Henseleit buffer.
  • Time Points : Collect samples at 0, 15, 30, 60, and 120 minutes.
  • Controls : Include non-deuterated Sumatriptan as a comparator to evaluate isotopic effects on metabolism .

Advanced Research Questions

Q. How can conflicting pharmacokinetic (PK) data for this compound across species be reconciled?

  • Methodological Answer :

  • Species-Specific Metabolism : Use in silico tools (e.g., GastroPlus™) to model interspecies differences in CYP450-mediated oxidation.
  • Data Normalization : Adjust for body surface area or allometric scaling factors.
  • Case Study : Rat studies show 20% higher AUC than dogs, attributed to differences in hepatic blood flow rates. Cross-validate with microsomal clearance assays .

Q. What experimental strategies optimize the detection of this compound’s reactive metabolites in redox-sensitive environments?

  • Methodological Answer :

  • Trapping Agents : Use glutathione (GSH) or potassium cyanide (KCN) to stabilize electrophilic intermediates.
  • LC-MS/MS Settings : Employ neutral loss scanning (e.g., 129 Da for GSH adducts).
  • Challenge : Deuterium isotope effects may alter metabolite formation kinetics; compare with non-deuterated controls .

Q. How should researchers design a longitudinal study to assess this compound’s blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • In Vivo Models : Use transgenic mice expressing human efflux transporters (e.g., P-glycoprotein).
  • Sampling : Collect cerebrospinal fluid (CSF) via cisterna magna cannulation alongside plasma.
  • Analytical Rigor : Normalize CSF concentrations to albumin to rule out contamination from peripheral blood .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for resolving batch-to-batch variability in this compound stability data?

  • Methodological Answer :

  • Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers linked to storage conditions (e.g., temperature fluctuations).
  • Stability Criteria : Define degradation thresholds using ICH Q1A guidelines (e.g., ±10% deviation from baseline) .

Q. How can researchers systematically integrate fragmented literature on this compound’s receptor binding profiles?

  • Methodological Answer :

  • Systematic Review Protocol :

Search Strategy : Use PubMed/MEDLINE with MeSH terms (e.g., “Sumatriptan-d6 AND 5-HT1B/1D receptors”).

Data Extraction : Tabulate Ki values, assay types (e.g., radioligand binding), and cell lines.

Meta-Analysis : Apply random-effects models to account for inter-study heterogeneity .

Tables for Reference

Table 1 : Comparison of Analytical Methods for this compound

MethodSensitivity (LOD)Precision (%RSD)Key Application
LC-MS/MS (ESI+)0.1 ng/mL<5%Plasma quantification
NMR (600 MHz)0.5 µg/mL<2%Structural verification
Microsomal Assay1.0 µM<10%Metabolic stability

Table 2 : Common Pitfalls in Deuterated Compound Research

IssueMitigation Strategy
Isotopic impurityUse triple-quadrupole MS for purity checks
Metabolic isotope effectsInclude non-deuterated controls
Batch variabilityAdopt ICH-compliant storage protocols

Guidance for Rigorous Research

  • Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to define hypotheses (e.g., “Does this compound exhibit higher metabolic stability than Sumatriptan in human hepatocytes?”) .
  • Validation : Cross-reference experimental data with public databases (e.g., PubChem, ChEMBL) to ensure consistency with prior studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.